N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride” often involves the use of piperidones as precursors to the piperidine ring . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride” consists of a piperidine ring attached to an ethoxyaniline group via a two-carbon chain . The compound also contains a diethylamino group attached to the aniline ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds similar to “N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride” often involve the use of various catalysts . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral properties .
Scientific Research Applications
Chemical Synthesis and Intermediates
- N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of 4-arylmorpholine-2,3-diones, which are obtained by reacting N-(2-hydroxyethyl)aniline and similar compounds with diethyl oxalate (Seitkasymov, Tulyaganov, & Yunusov, 1971).
- Another example is the preparation of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, synthesized from N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which includes similar structural components (Gong & Kato, 2004).
Pharmaceutical Research
- In pharmaceutical research, related compounds are used in the study of chemotherapeutic activity, such as 3-Alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines, highlighting the compound's relevance in medicinal chemistry (Ting, 1956).
Catalysis and Reaction Mechanisms
- Studies involve its use in investigating catalytic reactions, such as the acid-base bifunctional ionic liquid catalyzed reaction of aniline and dimethyl carbonate, which highlights its role in understanding catalysis and reaction mechanisms (Zhang et al., 2010).
Material Science and Engineering
- In the field of materials science, compounds with similar structures are used for the synthesis of new materials with potential applications, such as the study of polyurethane cationomers with anil groups for fluorescent properties, indicating its utility in developing novel materials (Buruianǎ et al., 2005).
Nonlinear Optical Materials
- Research into nonlinear optical (NLO) applications includes the synthesis of binary solids with phenolic coformers for NLO applications, demonstrating the broad applicability of similar compounds in advanced technology (Draguta et al., 2015).
properties
IUPAC Name |
N,N-diethyl-3-(2-piperidin-4-ylethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-6-5-7-17(14-16)20-13-10-15-8-11-18-12-9-15;/h5-7,14-15,18H,3-4,8-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZLILKAYALRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride | |
CAS RN |
1219967-89-1 | |
Record name | Benzenamine, N,N-diethyl-3-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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